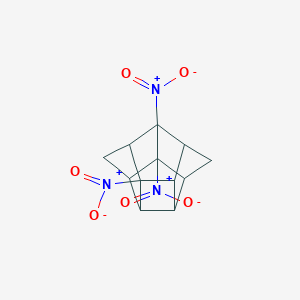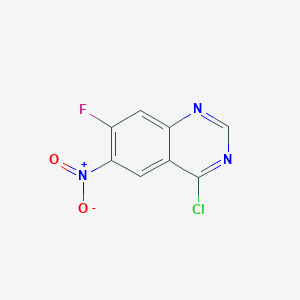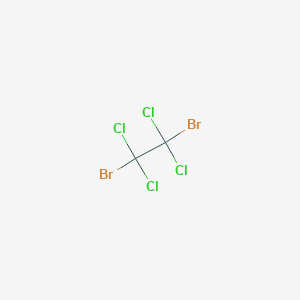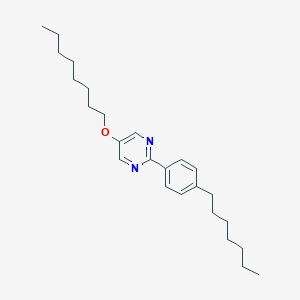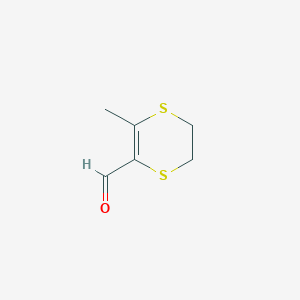
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde, also known as MDDC, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the dithiin family of compounds, which are known for their unique chemical and physical properties. MDDC has been found to exhibit a range of biological activities, making it a promising candidate for use in various research applications.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde is not fully understood, but several studies have provided insight into its biological activity. 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has been shown to interact with several key enzymes and proteins in the body, including various kinases and phosphatases. These interactions may be responsible for the compound's anti-cancer and neuroprotective properties.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has also been shown to have anti-inflammatory and antioxidant effects. These effects may be responsible for some of the compound's therapeutic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized, making it readily available for use in research. Additionally, 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has been extensively studied, and its biological activity is well understood. However, there are also limitations to the use of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde in laboratory experiments. One limitation is that the compound may not be effective in all types of cancer or neurological disorders. Additionally, the compound may have side effects or toxicity at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde. One area of interest is the development of new synthesis methods for the compound, which may improve its availability and reduce the cost of production. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde, and to identify its potential therapeutic targets. Finally, more studies are needed to explore the potential use of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde in combination with other drugs or therapies, which may enhance its efficacy in treating various diseases.
Métodos De Síntesis
The synthesis of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde is a complex process that involves several steps. One common method for synthesizing 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde involves the reaction of 2,5-dimethoxytetrahydrofuran with sulfur and hydrogen sulfide. The resulting compound is then oxidized to produce 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde. Other methods for synthesizing 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde have also been reported, including the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has been studied extensively for its potential applications in scientific research. One area of research where 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has shown promise is in the study of cancer. Several studies have shown that 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has anti-cancer properties, and may be effective in treating various types of cancer. 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has also been studied for its potential use in the treatment of Alzheimer's disease, as well as other neurological disorders.
Propiedades
Número CAS |
122138-88-9 |
|---|---|
Nombre del producto |
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde |
Fórmula molecular |
C6H8OS2 |
Peso molecular |
160.3 g/mol |
Nombre IUPAC |
6-methyl-2,3-dihydro-1,4-dithiine-5-carbaldehyde |
InChI |
InChI=1S/C6H8OS2/c1-5-6(4-7)9-3-2-8-5/h4H,2-3H2,1H3 |
Clave InChI |
FUKFNNHBXDYTJV-UHFFFAOYSA-N |
SMILES |
CC1=C(SCCS1)C=O |
SMILES canónico |
CC1=C(SCCS1)C=O |
Sinónimos |
1,4-Dithiin-2-carboxaldehyde, 5,6-dihydro-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



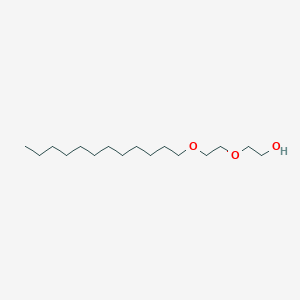
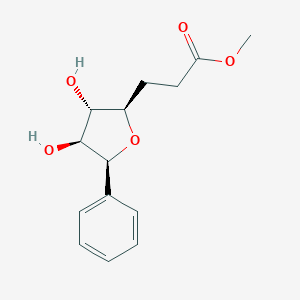
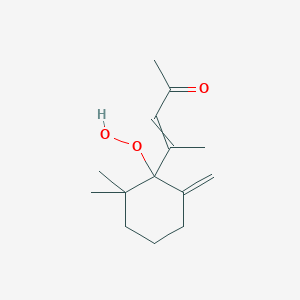
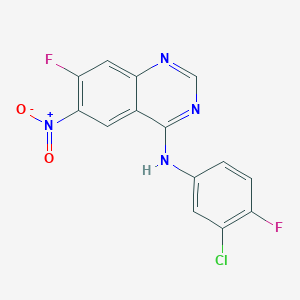
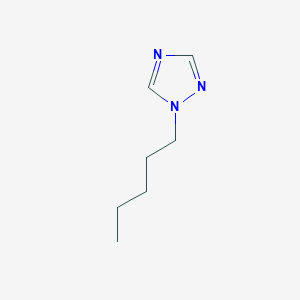
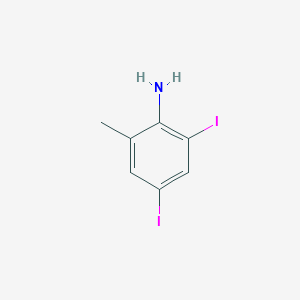
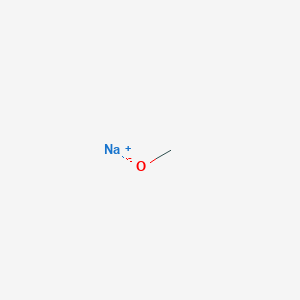
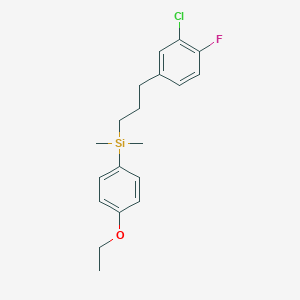
![1,2-Ethanediamine, N2-[4-(aminomethyl)phenyl]-N1,N1-dimethyl-](/img/structure/B50355.png)
